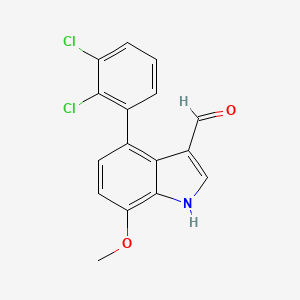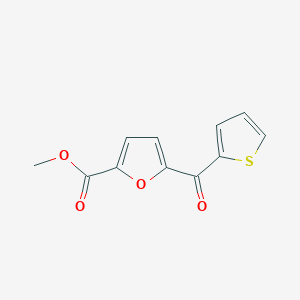
Methyl 5-(thiophene-2-carbonyl)furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(thiophene-2-carbonyl)furan-2-carboxylate is a heterocyclic compound that combines the structural elements of thiophene and furan These two rings are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(thiophene-2-carbonyl)furan-2-carboxylate typically involves the condensation of thiophene-2-carboxylic acid with furan-2-carboxylic acid derivatives. One common method includes the use of condensation reactions where thiophene-2-carboxylic acids are reacted with amino acid salts . Another approach involves the carboxylation of furan or thiophene derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of catalytic processes and optimization of reaction conditions for higher yields, are likely applied. The use of copper-catalyzed reactions has been reported for similar compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(thiophene-2-carbonyl)furan-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl 5-(thiophene-2-carbonyl)furan-2-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism by which methyl 5-(thiophene-2-carbonyl)furan-2-carboxylate exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. For instance, its derivatives can inhibit hypoxia-inducible factors by binding to specific sites on the enzymes, thereby modulating the cellular response to hypoxia . The compound’s unique structure allows it to participate in various biochemical pathways, influencing processes like inflammation and microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxylic acid: Similar in structure but lacks the furan ring.
Furan-2-carboxylic acid: Similar in structure but lacks the thiophene ring.
Methyl furan-2-carboxylate: Contains the furan ring but not the thiophene ring.
Uniqueness
Methyl 5-(thiophene-2-carbonyl)furan-2-carboxylate is unique due to the combination of both thiophene and furan rings in its structure. This dual-ring system imparts distinct electronic properties and reactivity, making it valuable in various applications, from pharmaceuticals to materials science .
Propriétés
Formule moléculaire |
C11H8O4S |
|---|---|
Poids moléculaire |
236.25 g/mol |
Nom IUPAC |
methyl 5-(thiophene-2-carbonyl)furan-2-carboxylate |
InChI |
InChI=1S/C11H8O4S/c1-14-11(13)8-5-4-7(15-8)10(12)9-3-2-6-16-9/h2-6H,1H3 |
Clé InChI |
ZCQSIZMTVGVZIL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(O1)C(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


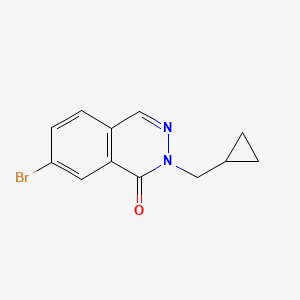
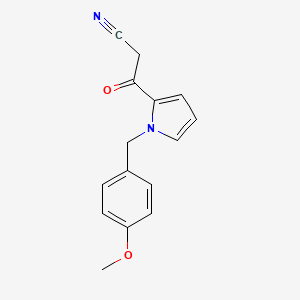


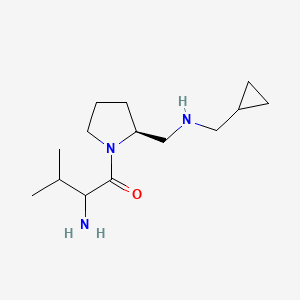
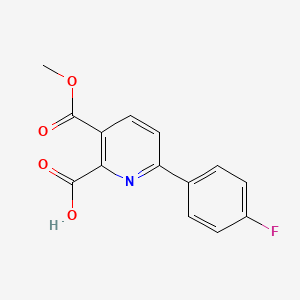
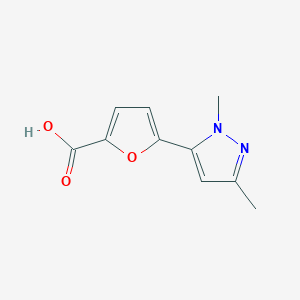
![4-(Diethylamino)-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11794909.png)
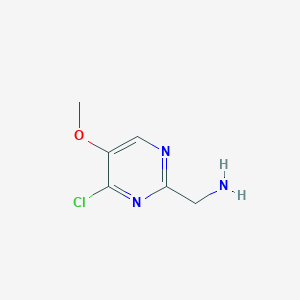
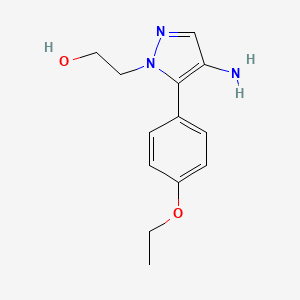
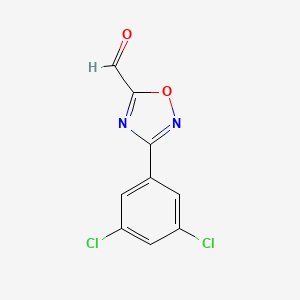
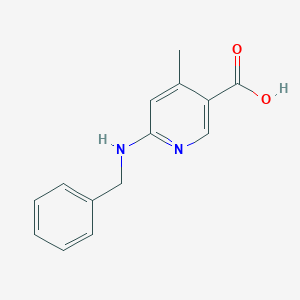
![6-Methylthieno[2,3-b]pyridin-2-amine hydrochloride](/img/structure/B11794944.png)
